![molecular formula C22H14F2N2O3S B2663223 5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine CAS No. 478080-97-6](/img/structure/B2663223.png)
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine
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Description
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine, also known as 5-BDF-PP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a starting material in organic synthesis, as a reagent in chemical reactions, and as a tool in scientific research.
Scientific Research Applications
Applications in Pharmacology and Biochemistry
Prevention of Cerebral Vasospasm
Compounds similar to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" have been investigated for their potential to prevent cerebral vasospasm, a serious complication following subarachnoid hemorrhage. For example, endothelin receptor antagonists have shown effectiveness in reducing the magnitude of constriction in animal models, indicating potential therapeutic applications in human cases (Zuccarello et al., 1996).
Antitumor and Antibacterial Agents
Novel synthetic methodologies involving compounds with benzenesulfonyl moieties have been developed for potential antitumor and antibacterial applications. These methodologies have led to the creation of compounds with significant activity against various cancer cell lines and bacterial strains, showcasing the chemical versatility and potential biomedical applications of these compounds (Hafez et al., 2017).
Applications in Chemical Synthesis
Synthesis of Glycosides
The compound 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used as a powerful reagent for activating thioglycosides for conversion to glycosyl triflates. This method is crucial for forming diverse glycosidic linkages, highlighting the importance of benzenesulfonyl derivatives in synthetic carbohydrate chemistry (Crich & Smith, 2001).
Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in the oxidation of alcohols. This application demonstrates the role of benzenesulfonyl-containing compounds in catalyzing chemical reactions, further expanding their utility beyond biological applications (Hazra et al., 2015).
Material Science Applications
Structural and Optical Properties
Research on compounds structurally related to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" has included studies on their thermal, optical, and structural properties. These studies are crucial for understanding the potential applications of such compounds in material science, including their use in electronic and photonic devices (Karthik et al., 2021).
properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3S/c23-16-11-12-19(18(24)13-16)29-22-20(30(27,28)17-9-5-2-6-10-17)14-25-21(26-22)15-7-3-1-4-8-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMWKHKEVKZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine |
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